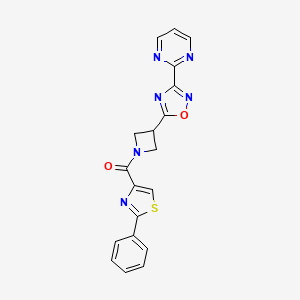

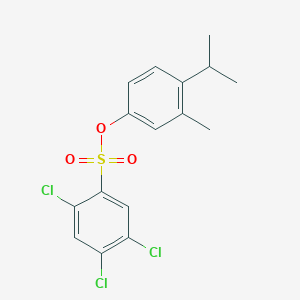

2-((2,6-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,6-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile, also known as DCPTFBC, is a small organic compound that has become increasingly popular for use in a variety of scientific research applications due to its unique properties. This compound is a halogenated aromatic molecule which has a high degree of solubility in both organic and aqueous solutions, and is highly resistant to hydrolysis and oxidation. As such, it has been used in a variety of laboratory experiments, including those that involve the study of enzymes and other biomolecules.

Scientific Research Applications

Synthetic Applications and Reaction Mechanisms

Synthesis and Reactivity

The synthesis and reactivity of related compounds demonstrate the utility in constructing complex molecules and intermediates for further chemical transformations. For instance, the conversion of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile through its 2,6-dichloro analog highlights the potential for generating amino derivatives and sulfonyl derivatives, which are crucial in various organic syntheses (Katritzky et al., 1995).

Computational Chemistry Insights

Computational studies on the base-induced 5-endo cyclization of benzyl 1-alkynyl sulfides offer insights into reaction mechanisms and the influence of electronic effects on cyclization efficiency (Motto et al., 2011). These studies are instrumental in understanding how similar compounds may react under various conditions.

Material Science Applications

Polymer Science

The development of new materials, such as transparent aromatic polyimides derived from thiophenyl-substituted benzidines, showcases the potential for creating high-performance materials with specific optical and thermal properties (Tapaswi et al., 2015). Such research could be extended to include compounds like 2-((2,6-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile for novel material applications.

Fuel Cell Technologies

In the context of fuel cell development, the synthesis of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers for proton exchange membranes highlights the importance of molecular structure in achieving desired membrane properties (Sankir et al., 2007). The incorporation of similar compounds could enhance the performance of fuel cells by optimizing water uptake, proton conductivity, and methanol permeability.

Environmental and Analytical Chemistry

Analytical Method Development

The determination of nitro- and dinitropyrenes in emission particulates showcases the application of sensitive and selective methods for environmental monitoring (Hayakawa et al., 1992). Such methodologies could be adapted to analyze degradation products or environmental contaminants related to compounds like this compound.

properties

IUPAC Name |

2-(2,6-dichlorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2F3NS/c15-10-2-1-3-11(16)13(10)21-12-5-4-9(14(17,18)19)6-8(12)7-20/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAPYKTUUREBCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=C2)C(F)(F)F)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-methylethyl)-2-{4-[1-(2-fluorophenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2711758.png)

![Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2711763.png)

![3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2711767.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2711770.png)

![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B2711771.png)

![2-Chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-[(2,4-dimethylphenyl)methyl]acetamide](/img/structure/B2711777.png)